

# Application Notes and Protocols for Shinorine Extraction from Red Algae

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## Compound of Interest

Compound Name: *Shinorine*

Cat. No.: *B1251615*

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## Introduction

**Shinorine** is a mycosporine-like amino acid (MAA) found in various marine organisms, particularly red algae. It is of significant interest to the pharmaceutical and cosmetic industries due to its potent UV-absorbing properties, offering protection against harmful solar radiation. This document provides detailed application notes and standardized protocols for the extraction and purification of **shinorine** from red algae, intended for research, process development, and small-scale production applications.

## Application Notes

Mycosporine-like amino acids, including **shinorine**, are water-soluble compounds.<sup>[1]</sup> The choice of extraction solvent and purification methodology significantly impacts the final yield and purity of the isolated **shinorine**. Common solvents for MAA extraction include aqueous solutions of methanol or ethanol, with concentrations ranging from 20% to 80%, as well as distilled water.<sup>[2][3]</sup> The selection of the optimal solvent often depends on the specific species of red algae being processed.<sup>[4]</sup>

Recent advancements in chromatography, such as fast centrifugal partition chromatography (FCPC) and high-performance countercurrent chromatography (HPLCC), have enabled more efficient and scalable purification of **shinorine** compared to traditional methods like semi-

preparative HPLC.[5][6] These techniques can significantly reduce purification time and improve recovery rates.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on **shinorine** extraction from different red algae species.

Table 1: **Shinorine** Yield from Various Red Algae Species and Extraction Methods

Red Algae Species	Extraction Method	Shinorine Yield	Purity	Reference
Porphyra sp. (Nori)	FCPC followed by SPE	15.7 mg from 4 g crude extract (0.39%)	High (confirmed by TLC, HPLC-MS, NMR)	[5]
Gracilaria gracilis	FCPC followed by SPE	5.7 mg from 2 g crude extract (0.285%)	High	[5]
Pyropia columbina	HPCCC	14.8 mg (enriched fraction)	>80%	[6][7]
Devaleraea inkyuleei	25% Ethanol Extraction	0.6 µmol/g dry weight	Not specified	[8]
Porphyra linearis	Water extraction at 45°C	Detected	Not specified	[9]

Table 2: Comparison of Extraction Solvents and Conditions for MAA Extraction

Red Algae Species	Solvent	Solid-Liquid Ratio	Extraction Time	Temperature	Key Findings	Reference
Bangia fusco-purpurea, Gelidium amansii, Gracilaria confervoides, Gracilaria sp.	25% Methanol or 25% Ethanol	1:20 g/mL	2 hours (3 times)	40°C	These conditions were found to be suitable for MAA extraction from the four species.	[1]
Devaleraea inkyuleei	25% Ethanol	1:40 (w/v)	24 hours	4°C	1.3-fold increase in MAA yield compared to a 1:20 ratio.	[8]
Four Rhodophyta Species	Distilled Water vs. 20% Methanol	Not specified	Not specified	Not specified	Distilled water is a suitable solvent for quantifying total MAAs. 20% methanol followed by re-dissolution in pure methanol is best for characterization.	[10]

## Experimental Protocols

### Protocol 1: General Aqueous Solvent Extraction of Shinorine

This protocol describes a general method for extracting **shinorine** using aqueous polar solvents, which can be adapted for various red algae species.

#### Materials:

- Dried and ground red algae biomass
- Extraction solvent (e.g., 25% aqueous methanol, 25% aqueous ethanol, or distilled water)[[1](#)]
- Blender or homogenizer
- Water bath or incubator
- Centrifuge and centrifuge tubes
- Rotary evaporator
- Lyophilizer (optional)

#### Procedure:

- Weigh the dried and ground algal biomass.
- Add the extraction solvent at a solid-to-liquid ratio of 1:20 to 1:40 (g/mL).[[1](#)][[8](#)]
- Homogenize the mixture using a blender or homogenizer.
- Incubate the mixture at a controlled temperature (e.g., 40°C or 4°C) with constant agitation for a specified duration (e.g., 2 to 24 hours).[[1](#)][[8](#)]
- Separate the extract from the solid biomass by centrifugation.
- Collect the supernatant. For exhaustive extraction, the biomass can be re-extracted multiple times (e.g., three times).[[1](#)]

- Combine the supernatants and concentrate the extract using a rotary evaporator to remove the organic solvent.
- The concentrated aqueous extract can be frozen and lyophilized to obtain a crude extract powder.

## Protocol 2: Purification of Shinorine using Fast Centrifugal Partition Chromatography (FCPC)

This protocol is based on a novel and efficient method for isolating **shinorine** from crude extracts.[\[5\]](#)

Materials:

- Crude **shinorine** extract (from Protocol 1)
- FCPC system
- Aqueous two-phase system (ATPS) solvents: water, ethanol (96% v/v), ammonium sulfate, methanol
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
- Methanol (for desalting and SPE elution)
- Centrifuge
- Sonication bath
- HPLC system for analysis

Procedure:

- Preparation of the ATPS: Prepare the aqueous two-phase system with the following composition: 51.4 w% water, 28.0 w% ethanol (96 v%), 18.2 w% ammonium sulfate, and 2.4 w% methanol.[\[5\]](#)[\[11\]](#)
- FCPC Separation:

- Dissolve the crude extract in the lower phase of the ATPS.
- Perform FCPC in ascending mode (upper phase as the mobile phase).
- Collect fractions and monitor for the presence of **shinorine** using HPLC analysis at 330 nm.[\[11\]](#)
- Pool the fractions containing **shinorine**.
- Desalting:
  - Evaporate the pooled fractions to dryness.
  - Extract the residue with cold, water-free methanol (e.g., five times with 10 mL) by sonication for 15 minutes each time to precipitate the ammonium sulfate.[\[5\]](#)
  - Centrifuge to pellet the salt and combine the methanol supernatants.
  - Evaporate the methanol to obtain a salt-reduced, **shinorine**-enriched fraction.
- SPE Purification:
  - Condition the SPE cartridge according to the manufacturer's instructions.
  - Dissolve the **shinorine**-enriched fraction in an appropriate solvent and load it onto the cartridge.
  - Wash the cartridge to remove impurities.
  - Elute the purified **shinorine** using an appropriate solvent.
  - Lyophilize the purified fraction to obtain pure **shinorine**.

## Protocol 3: Purification of Shinorine using High-Performance Countercurrent Chromatography (HPCCC)

This protocol describes a scalable method for isolating **shinorine** from red algae extracts.[\[6\]](#)

Materials:

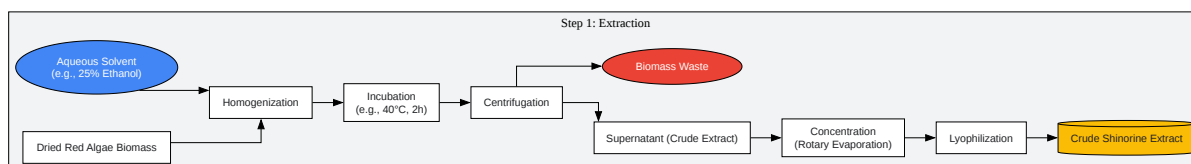
- Crude aqueous extract of red algae (e.g., from *Pyropia columbina*)
- HPCCC instrument
- Biphasic solvent system: ethanol, acetonitrile, saturated ammonium sulfate solution, and water (1:1:0.5:1; v:v:v:v)[6][7]
- Methanol
- Sephadex G-10 column for desalting
- HPLC, MS, and NMR for analysis

#### Procedure:

- Preparation of Aqueous Extract:
  - Homogenize lyophilized and ground algae in water (e.g., 30 g in 1 L).[6]
  - Incubate at 45°C with constant agitation for 2 hours.
  - Filter and centrifuge the extract. The biomass can be re-extracted multiple times.
  - Concentrate the combined extracts using a rotary evaporator and then lyophilize.
- HPCCC Separation:
  - Prepare the biphasic solvent system and equilibrate the HPCCC column.
  - Dissolve the lyophilized extract in the lower phase of the solvent system.
  - Inject the sample into the HPCCC system.
  - Perform the separation and collect fractions. Monitor the elution of **shinorine** at 330 nm.
- Desalting and Final Purification:
  - Pool the fractions containing **shinorine**.

- Desalt the enriched fractions by precipitation with methanol followed by permeation on a Sephadex G-10 column.[6][7]
- Lyophilize the desalted fractions to obtain purified **shinorine**.
- Confirm the identity and purity of the isolated **shinorine** using HPLC, MS, and NMR.[6]

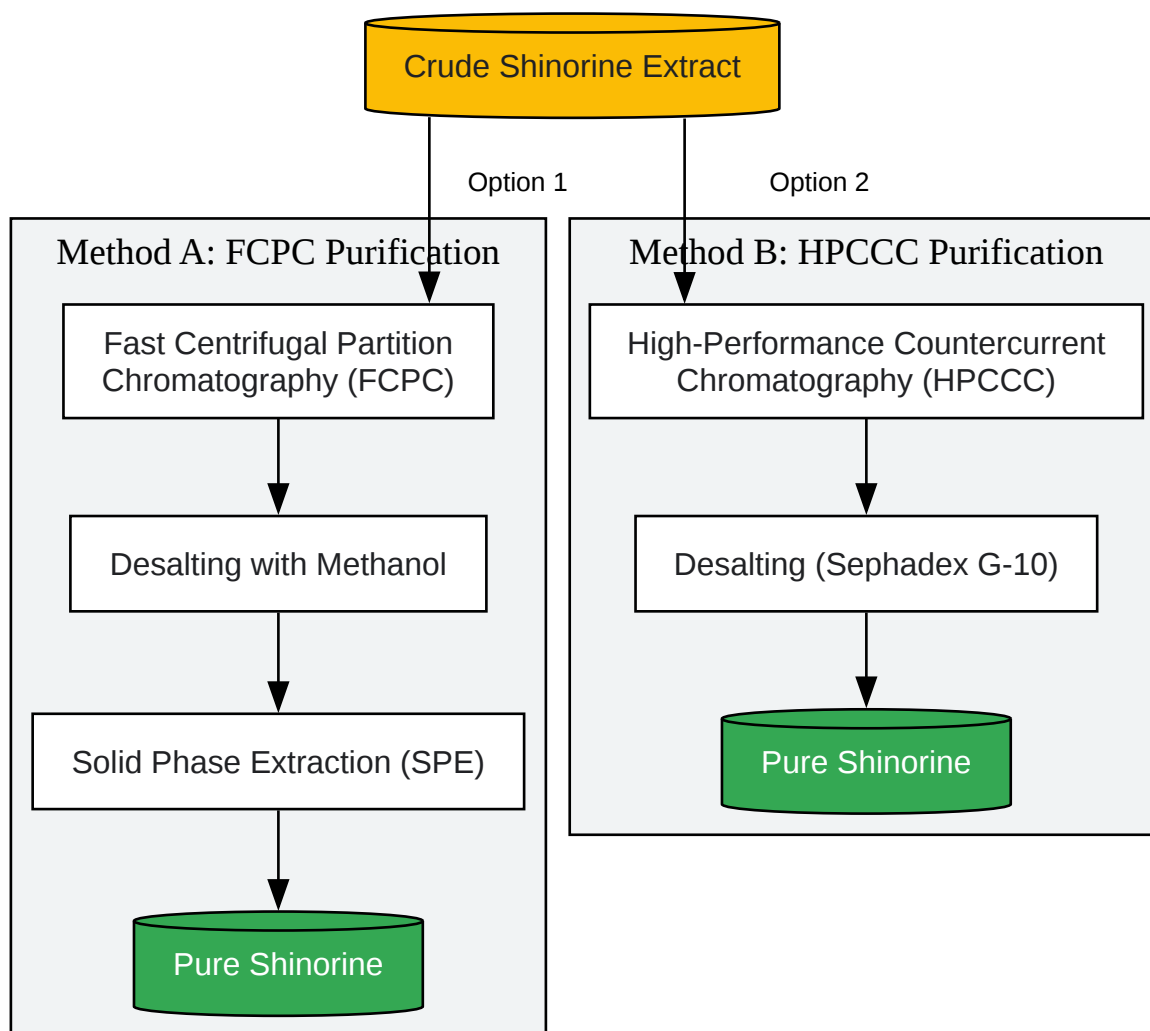
## Visualizations



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Caption: General workflow for the extraction of crude **Shinorine** from red algae.





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Caption: Purification workflows for **Shinorine** using FCPC and HPCCC methods.

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